N-Methyl-N-(piperidin-3-YL)methanesulfonamide
Overview
Description
N-Methyl-N-(piperidin-3-YL)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with a methanesulfonamide group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methyl-N-(piperidin-3-YL)methanesulfonamide typically begins with piperidine and methanesulfonyl chloride.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-N-(piperidin-3-YL)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methanesulfonamide group.
Scientific Research Applications
Chemistry: N-Methyl-N-(piperidin-3-YL)methanesulfonamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used as a reagent to study enzyme interactions and as a potential lead compound in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of N-Methyl-N-(piperidin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-Methyl-N-(piperidin-4-YL)methanesulfonamide
- N-Methyl-N-(piperidin-2-YL)methanesulfonamide
- N-Methyl-N-(piperidin-3-ylmethyl)methanesulfonamide
Comparison:
- N-Methyl-N-(piperidin-3-YL)methanesulfonamide is unique due to the position of the substituents on the piperidine ring, which can influence its reactivity and biological activity.
- N-Methyl-N-(piperidin-4-YL)methanesulfonamide and N-Methyl-N-(piperidin-2-YL)methanesulfonamide have different substitution patterns, leading to variations in their chemical and biological properties.
- N-Methyl-N-(piperidin-3-ylmethyl)methanesulfonamide has a similar structure but with a methyl group attached to the nitrogen atom, which can affect its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-methyl-N-piperidin-3-ylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJVLRMWVTLDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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